1-Hexadecanol, aluminum salt

Description

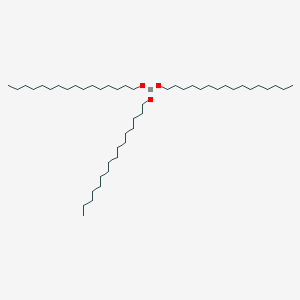

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19141-82-3 |

|---|---|

Molecular Formula |

C48H99AlO3 |

Molecular Weight |

751.3 g/mol |

IUPAC Name |

aluminum;hexadecan-1-olate |

InChI |

InChI=1S/3C16H33O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h3*2-16H2,1H3;/q3*-1;+3 |

InChI Key |

CMEVTVGFRCKPGC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Al+3] |

Canonical SMILES |

CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Al+3] |

Other CAS No. |

19141-82-3 |

Related CAS |

36653-82-4 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aluminum Cetyl Alcoholate

Disclaimer: Direct experimental data for aluminum cetyl alcoholate is scarce in publicly available literature. This guide provides a comprehensive overview of the physicochemical properties of its parent compound, cetyl alcohol, and infers the properties and synthesis of aluminum cetyl alcoholate based on established principles of aluminum alkoxide chemistry.

Introduction

Cetyl alcohol, a 16-carbon fatty alcohol, is a versatile ingredient in the pharmaceutical, cosmetic, and chemical industries, primarily functioning as an emollient, emulsifier, and thickener.[1] Its aluminum salt, aluminum cetyl alcoholate, is expected to exhibit unique properties derived from the incorporation of an aluminum center, potentially serving as a catalyst, gelling agent, or in novel drug delivery systems. This document aims to provide a detailed technical overview of the known properties of cetyl alcohol and a projected profile for aluminum cetyl alcoholate to guide researchers and drug development professionals.

Physicochemical Properties of Cetyl Alcohol

The following table summarizes the key physicochemical properties of cetyl alcohol, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O | [2] |

| Molecular Weight | 242.44 g/mol | [2] |

| Appearance | Waxy white solid or flakes | [2] |

| Melting Point | ~49-50 °C | [3] |

| Boiling Point | 344 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohols, ethers, and oils. | [2] |

| Density | ~0.811 g/cm³ | [4] |

Projected Physicochemical Properties of Aluminum Cetyl Alcoholate

The properties of aluminum cetyl alcoholate are inferred from the general characteristics of aluminum alkoxides. Aluminum alkoxides are known to form oligomeric structures, which can influence their physical state and solubility.

| Property | Projected Value/Characteristic | Rationale |

| Molecular Formula | Al(C₁₆H₃₃O)₃ | Based on the trivalent nature of aluminum. |

| Molecular Weight | 751.25 g/mol (monomer) | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Typical appearance of aluminum alkoxides. |

| Melting Point | Expected to be higher than cetyl alcohol | Coordination with aluminum would likely increase melting point. |

| Solubility | Soluble in non-polar organic solvents; reactive with water. | General solubility of long-chain aluminum alkoxides.[4] |

| Stability | Sensitive to moisture, will hydrolyze to form aluminum hydroxide and cetyl alcohol. | A characteristic property of aluminum alkoxides.[5] |

Experimental Protocols

Proposed Synthesis of Aluminum Cetyl Alcoholate

This protocol is adapted from established methods for the synthesis of aluminum alkoxides, such as aluminum isopropoxide.[6][7]

Objective: To synthesize aluminum cetyl alcoholate from aluminum metal and cetyl alcohol.

Materials:

-

Aluminum foil or powder

-

Cetyl alcohol

-

Dry toluene (or other high-boiling inert solvent)

-

Mercuric chloride (catalyst)

-

Nitrogen gas supply

-

Reflux condenser, three-necked flask, heating mantle, magnetic stirrer

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere to exclude moisture.

-

Activate the aluminum by adding a small piece of aluminum foil to a solution of mercuric chloride in dry toluene and stirring for a short period.

-

Decant the toluene and add fresh, dry toluene to the activated aluminum in the three-necked flask.

-

Add cetyl alcohol to the flask in a stoichiometric ratio (3 moles of cetyl alcohol to 1 mole of aluminum).

-

Heat the mixture to reflux with vigorous stirring. The reaction is initiated by the catalyst and proceeds with the evolution of hydrogen gas.

-

Continue the reflux until the aluminum has completely reacted, which may take several hours.

-

After the reaction is complete, the resulting solution can be filtered to remove any unreacted material.

-

The solvent can be removed under reduced pressure to yield the solid aluminum cetyl alcoholate.

Diagram of Synthesis Workflow:

Caption: Proposed workflow for the synthesis of aluminum cetyl alcoholate.

Characterization Protocols

Objective: To identify the functional groups present in cetyl alcohol and aluminum cetyl alcoholate.

Methodology:

-

Acquire the FTIR spectrum of a sample of cetyl alcohol and the synthesized aluminum cetyl alcoholate using an ATR-FTIR spectrometer.

-

Scan in the range of 4000-400 cm⁻¹.

-

Expected Results for Cetyl Alcohol: A broad peak around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong peak around 1060 cm⁻¹ for the C-O stretching.[8][9]

-

Expected Results for Aluminum Cetyl Alcoholate: The disappearance of the broad O-H stretch from cetyl alcohol and the appearance of new peaks corresponding to Al-O-C bonds, typically in the 1000-1100 cm⁻¹ region.[10][11]

Objective: To elucidate the chemical structure of the compounds.

Methodology:

-

Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected Results for Cetyl Alcohol:

-

¹H NMR: A triplet around 3.6 ppm for the -CH₂-OH protons, a broad singlet for the -OH proton (which can be exchanged with D₂O), and signals for the aliphatic chain protons between 0.8 and 1.6 ppm.[2]

-

¹³C NMR: A peak around 63 ppm for the carbon attached to the hydroxyl group, and several peaks between 14 and 32 ppm for the other carbons in the alkyl chain.[12]

-

-

Expected Results for Aluminum Cetyl Alcoholate: A downfield shift of the signal for the methylene group adjacent to the oxygen compared to cetyl alcohol, and the absence of the hydroxyl proton signal. ²⁷Al NMR could also be employed to study the coordination environment of the aluminum atom.[13][14]

Objective: To determine the melting point and thermal transitions.

Methodology:

-

Accurately weigh a small amount of the sample into an aluminum DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Expected Results for Cetyl Alcohol: An endothermic peak corresponding to its melting point around 49-50 °C.[3][15]

-

Expected Results for Aluminum Cetyl Alcoholate: A melting endotherm at a temperature expected to be higher than that of cetyl alcohol. The thermogram might also reveal other phase transitions or decomposition at higher temperatures.

Application in Emulsion Formulation

Cetyl alcohol is widely used as a co-emulsifier to stabilize oil-in-water emulsions. The following is a general protocol for preparing a simple lotion.

Objective: To prepare a stable oil-in-water emulsion using cetyl alcohol.

Materials:

-

Cetyl alcohol

-

A liquid oil (e.g., mineral oil, almond oil)

-

A primary emulsifier (e.g., Polysorbate 80)

-

Distilled water

-

Preservative

-

Beakers, heating plate with magnetic stirring, homogenizer

Procedure:

-

Oil Phase: In one beaker, combine the cetyl alcohol, liquid oil, and primary emulsifier. Heat to ~70°C with stirring until all components are melted and uniform.

-

Aqueous Phase: In a separate beaker, heat the distilled water to ~70°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing.

-

Cooling: Continue stirring while the emulsion cools.

-

Additives: When the emulsion has cooled to below 40°C, add the preservative.

-

Final Product: The result is a stable lotion.

Diagram of Emulsion Formulation:

Caption: General workflow for preparing an oil-in-water emulsion.

Conclusion

While "aluminum cetyl alcoholate" is not a widely characterized compound, its properties can be reasonably extrapolated from the extensive knowledge of cetyl alcohol and the general chemistry of aluminum alkoxides. This guide provides a foundational understanding for researchers interested in the synthesis, characterization, and potential applications of this novel material. Further experimental investigation is necessary to fully elucidate its specific physicochemical properties and explore its utility in drug development and other scientific fields.

References

- 1. uspnf.com [uspnf.com]

- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Aluminium isopropoxide - Wikipedia [en.wikipedia.org]

- 7. CN109369342B - Preparation method of high-purity aluminum isopropoxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijmse.org [ijmse.org]

- 11. mdpi.com [mdpi.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aluminum methyl, alkoxide and α-alkoxy ester complexes supported by 6,6′-dimethylbiphenyl-bridged salen ligands: synthesis, characterization and catalysis for rac-lactide polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Hexadecanol, Aluminum Salt (CAS: 19141-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol, aluminum salt, with the CAS number 19141-82-3, is an organometallic compound. It is the aluminum salt of 1-hexadecanol, a long-chain fatty alcohol. The most common form is the tri-substituted salt, aluminum tri(hexadecan-1-olate), also known as aluminum hexadecyloxide. This compound is of interest to researchers in materials science and drug development, particularly for its potential applications in formulations and as an adjuvant. Due to its amphiphilic nature, stemming from the long alkyl chains and the polar aluminum-oxygen bonds, it may exhibit unique properties in both aqueous and non-aqueous systems. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, potential applications in drug development, and relevant experimental protocols.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application. While extensive experimental data for this specific compound is limited in publicly available literature, a combination of data from chemical databases and properties of its constituent parts and related long-chain aluminum alkoxides can provide valuable insights.

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound (CAS: 19141-82-3) | 1-Hexadecanol (Parent Alcohol, CAS: 36653-82-4) |

| Synonyms | Aluminum hexadecyloxide, Aluminum tri(hexadecan-1-olate) | Cetyl alcohol, Palmityl alcohol |

| Molecular Formula | C48H99AlO3[1] | C16H34O |

| Molecular Weight | 751.3 g/mol [1] | 242.44 g/mol |

| Appearance | Expected to be a white to off-white solid | Waxy white solid or flakes |

| Melting Point | Data not available. Likely higher than the parent alcohol. | 49.3 °C |

| Boiling Point | 310.9°C at 760 mmHg (Predicted)[2] | 344 °C |

| Density | 0.835 g/cm³ (Predicted)[2] | ~0.818 g/cm³ at 50 °C |

| Solubility | Insoluble in water. Expected to be soluble in non-polar organic solvents. | Insoluble in water; soluble in ethanol, ether, and chloroform. |

Synthesis and Characterization

The synthesis of aluminum alkoxides, including this compound, typically involves the reaction of aluminum metal with the corresponding alcohol. Characterization is essential to confirm the identity and purity of the synthesized compound.

Synthesis

A general method for the synthesis of aluminum alkoxides is the direct reaction of aluminum with an excess of the alcohol, often in the presence of a catalyst such as mercuric chloride or iodine, in an inert solvent.[3]

Experimental Protocol 1: Synthesis of Aluminum Tri(hexadecan-1-olate)

Objective: To synthesize aluminum tri(hexadecan-1-olate) from aluminum and 1-hexadecanol.

Materials:

-

Aluminum foil or turnings

-

1-Hexadecanol (Cetyl alcohol)

-

Mercuric chloride (HgCl2) or Iodine (I2) (catalyst)

-

Anhydrous toluene or xylene (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Filtration apparatus

Procedure:

-

Preparation: Under a nitrogen atmosphere, add aluminum foil or turnings to a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reactants: Add a solution of 1-hexadecanol in anhydrous toluene to the flask. The molar ratio of 1-hexadecanol to aluminum should be at least 3:1.

-

Catalyst Addition: Carefully add a catalytic amount of mercuric chloride or a few crystals of iodine to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is initiated by the catalyst and is evidenced by the evolution of hydrogen gas. The reaction is typically carried out for several hours until the aluminum is completely consumed.

-

Purification: After the reaction is complete, cool the mixture to room temperature. The hot solution is filtered to remove any unreacted aluminum and other solid impurities.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude aluminum tri(hexadecan-1-olate). The product can be further purified by recrystallization from a suitable solvent if necessary.

Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for characterizing aluminum alkoxides. The spectrum should confirm the presence of Al-O bonds and the long alkyl chains from the hexadecanol, and the absence of the O-H stretching band from the parent alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the methylene (-CH2-) and methyl (-CH3) groups of the hexadecyl chains. The absence of the hydroxyl proton signal from 1-hexadecanol would indicate the completion of the reaction.

-

¹³C NMR: The carbon NMR will show signals corresponding to the different carbon atoms in the hexadecyl chains.

-

²⁷Al NMR: Aluminum-27 NMR is particularly useful for determining the coordination environment of the aluminum atom.

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to study its decomposition profile.[4]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal transitions of the material.[5]

Applications in Drug Development

While specific applications of this compound are not extensively documented, its properties suggest potential uses in drug delivery and as a vaccine adjuvant, similar to other aluminum compounds.

Potential as a Vaccine Adjuvant

Aluminum salts, such as aluminum hydroxide and aluminum phosphate, are the most widely used adjuvants in human vaccines.[6][] They are known to enhance the immune response to an antigen. The proposed mechanism of action for aluminum adjuvants involves several key steps:

-

Depot Formation: The aluminum salt forms a depot at the injection site, which slowly releases the antigen, prolonging its exposure to the immune system.[8][9]

-

Recruitment of Antigen-Presenting Cells (APCs): The aluminum adjuvant induces a local inflammatory response, leading to the recruitment of APCs, such as dendritic cells and macrophages, to the injection site.[8]

-

NLRP3 Inflammasome Activation: Phagocytosed aluminum adjuvants can lead to the activation of the NLRP3 inflammasome in APCs. This results in the release of pro-inflammatory cytokines like IL-1β and IL-18.[6][10]

-

Th2 Polarization: The cytokine environment created by the aluminum adjuvant typically promotes a T-helper 2 (Th2) polarized immune response, which is characterized by the production of antibodies.[8][9]

The long hexadecyl chains in this compound could potentially modulate the hydrophobic interactions with antigens and immune cells, possibly influencing the adjuvant effect.

Caption: Proposed signaling pathway of aluminum alkoxide adjuvants.

Biocompatibility and Toxicology

The biocompatibility and toxicological profile of this compound are not well-defined. However, an assessment can be made by considering its components. Aluminum alkoxides are known to hydrolyze to aluminum hydroxide and the corresponding alcohol.

The parent alcohol, 1-hexadecanol, is a long-chain fatty alcohol with low acute toxicity.[11][12][13] Aluminum oxide is generally considered biocompatible and is used in medical implants.[14] However, the potential for aluminum toxicity, especially with chronic exposure, is a subject of ongoing research.

Table 2: Toxicological Profile of Long-Chain Alcohols

| Toxicological Endpoint | Result for Long-Chain Alcohols (C6-C22) | Reference |

| Acute Oral Toxicity (Rat LD50) | > 2000 mg/kg | [11] |

| Acute Dermal Toxicity | Low | [11] |

| Skin Irritation | Mild irritant (for C12-C16) | [13] |

| Eye Irritation | Non-irritant to mild irritant | [13] |

| Sensitization | Not a sensitizer | [13] |

| Genotoxicity | No evidence of activity | [13] |

| Reproductive/Developmental Toxicity | No evidence of effects | [13] |

Experimental Protocols

The following protocols provide a starting point for researchers working with this compound.

Experimental Protocol 2: Characterization by FTIR Spectroscopy

Objective: To obtain the FTIR spectrum of synthesized aluminum tri(hexadecan-1-olate) to confirm its chemical structure.

Materials and Equipment:

-

Synthesized aluminum tri(hexadecan-1-olate)

-

Potassium bromide (KBr), spectroscopy grade

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Dry the synthesized product under vacuum to remove any residual solvent.

-

KBr Pellet Preparation: In the agate mortar, grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Analyze the spectrum for the following characteristic peaks:

-

Absence of a broad O-H stretching band around 3200-3600 cm⁻¹ (indicating consumption of the alcohol).

-

Strong C-H stretching bands around 2850-2960 cm⁻¹.

-

Characteristic Al-O stretching vibrations, typically observed in the lower frequency region (below 1000 cm⁻¹).

-

Experimental Protocol 3: In Vitro Evaluation of Adjuvant Potential

Objective: To assess the in vitro immunostimulatory activity of aluminum tri(hexadecan-1-olate) by measuring cytokine production from immune cells.

Materials and Equipment:

-

Aluminum tri(hexadecan-1-olate)

-

Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) as a positive control

-

ELISA kits for IL-1β and TNF-α

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Experimental Workflow:

Caption: Workflow for in vitro evaluation of adjuvant potential.

Procedure:

-

Cell Seeding: Seed the macrophage cell line or PBMCs into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare different concentrations of aluminum tri(hexadecan-1-olate) in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include wells with medium only (negative control) and LPS (positive control).

-

Incubation: Incubate the plate for 24 hours in a CO2 incubator at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of IL-1β and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the wells treated with aluminum tri(hexadecan-1-olate) to the negative and positive controls to determine its immunostimulatory activity.

Conclusion

This compound (CAS: 19141-82-3) is a long-chain aluminum alkoxide with potential applications in materials science and drug development. While specific experimental data for this compound is sparse, its properties and behavior can be inferred from the general knowledge of aluminum alkoxides and long-chain fatty alcohols. Its synthesis is achievable through established methods for aluminum alkoxides. The most promising application in the pharmaceutical field appears to be as a vaccine adjuvant, leveraging the known immunostimulatory properties of aluminum compounds, potentially with modified characteristics due to the long alkyl chains. Further research is needed to fully characterize this compound and to explore its specific applications and biological effects. This guide provides a foundational resource for scientists and researchers to begin their investigations into this interesting molecule.

References

- 1. Aluminum hexadecyloxide | C48H99AlO3 | CID 87939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. The oxidation of aluminum at high temperature studied by Thermogravimetric Analysis and Differential Scanning Calorimetry – Publications – Research [sandia.gov]

- 5. Thermal Stability of Aluminum Alloys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. chemview.epa.gov [chemview.epa.gov]

- 12. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 13. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Biocompatibility and Release of Reactive Oxygen Species of Aluminum Oxide-Coated Materials - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Hexadecanol, Aluminum Salt in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol, aluminum salt, commonly known as aluminum palmitate or aluminum tris(hexadecanoate), is the aluminum salt of palmitic acid, a ubiquitous saturated fatty acid. Its chemical structure consists of a central aluminum ion coordinated to three palmitate ligands. This structure imparts a lipophilic character to the molecule, dictating its solubility profile in various media. Aluminum palmitate finds applications as a thickening agent for petroleum and lubricants, a waterproofing agent for fabrics, and in the sizing and glazing of paper and leather. In the pharmaceutical and cosmetic industries, its gelling and hydrophobic properties are of particular interest for formulation development.

This technical guide provides a comprehensive overview of the solubility of aluminum palmitate in organic solvents based on available data. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties

-

IUPAC Name: aluminum tris(hexadecanoate)[1]

-

Synonyms: Aluminum Palmitate, Aluminium Tripalmitate, Palmitic acid, aluminum salt[2]

-

Molecular Formula: C₄₈H₉₃AlO₆[2]

-

Molecular Weight: 793.23 g/mol [2]

-

Appearance: White to yellow mass or powder.[1]

Solubility Data

| Solvent Class | Solvent | Solubility | Notes |

| Hydrocarbons | Petroleum Ether | Soluble[1][2] | |

| Benzene | Soluble[1] | ||

| Hydrocarbons (general) | Forms a gel[1][2] | This property is utilized in its application as a thickening agent. | |

| Alcohols | Ethanol | Conflicting Information | Some sources state it is soluble[1], while others report it as practically insoluble or insoluble[1][2][3]. This discrepancy may be due to differences in the specific form of aluminum palmitate used or the experimental conditions. |

| Ketones | Acetone | Partially soluble (hot) | Aluminum soaps, as a class, are reported to be partially soluble in hot acetone. |

| Halogenated Hydrocarbons | Chloroform | Partially soluble (hot) | Aluminum soaps, as a class, are reported to be partially soluble in hot chloroform. |

| Aqueous Solvents | Water | Insoluble[1][2][3] |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of aluminum palmitate were not found, a general and robust gravimetric method can be employed. This method is suitable for determining the solubility of a solid compound in a liquid solvent and can be adapted for various organic solvents and temperature conditions.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Oven for drying

-

Glass vials with airtight caps

-

Spatula and weighing paper

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of aluminum palmitate to a known volume or weight of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is often recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or weight of the supernatant (the clear, saturated solution) using a pre-weighed syringe. It is critical not to disturb the sediment.

-

Filter the withdrawn sample immediately to remove any remaining solid particles. A syringe filter with a membrane compatible with the organic solvent is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of aluminum palmitate can be used.

-

Once the solvent is completely removed, place the vial containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Allow the vial to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved aluminum palmitate by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (mass of residue / volume of solution withdrawn) x 100

-

g/100 g solvent: (mass of residue / mass of solvent in the aliquot) x 100

-

-

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of solubility, as described in the protocol above.

Conclusion

This technical guide summarizes the available information on the solubility of this compound in organic solvents. While quantitative data remains scarce, the qualitative information provides a useful starting point for formulation and research activities. The provided experimental protocol offers a reliable method for determining the precise solubility of aluminum palmitate in solvents of interest, enabling researchers to generate the specific data required for their applications. Further research to quantify the solubility of this compound in a wider range of organic solvents under various temperature conditions would be a valuable contribution to the field.

References

In-Depth Technical Guide on the Thermal Stability of the Aluminum Salt of Cetyl Alcohol

Executive Summary

Predicted Thermal Decomposition Pathway

The thermal decomposition of the aluminum salt of cetyl alcohol is anticipated to proceed in a multi-step process. Initially, the compound is expected to melt, followed by the cleavage of the aluminum-oxygen bond at elevated temperatures. This will likely lead to the liberation of volatile organic fragments derived from the cetyl alcohol chain and the progressive formation of aluminum oxide (alumina), a highly thermally stable ceramic material. The overall decomposition can be conceptually represented as the conversion of an aluminum alkoxide to aluminum oxide, with the release of byproducts such as alkenes, ethers, and water.

The anticipated primary decomposition reaction is:

2 Al(OC₁₆H₃₃)₃ → Al₂O₃ + 3 C₁₆H₃₂ + 3 C₁₆H₃₄O (or other organic byproducts)

Predicted Quantitative Thermal Analysis Data

Based on the thermal properties of related long-chain alcohols and metal alkoxides, the following table summarizes the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the aluminum salt of cetyl alcohol.

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Technique | Notes |

| Melting Point | 50 - 70 | 0 | DSC | Expected to be slightly above the melting point of cetyl alcohol (~49°C). |

| Onset of Decomposition | 200 - 250 | > 5 | TGA | Initial degradation of the organic cetyl chains. |

| Major Decomposition | 250 - 450 | 60 - 80 | TGA/DSC | Significant and rapid mass loss corresponding to the primary breakdown of the alkoxide structure. This phase is likely to be exothermic. |

| Final Conversion to Al₂O₃ | > 500 | Residual Mass | TGA | The remaining mass should correspond to the stoichiometric amount of aluminum oxide. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a formal study of the thermal stability of the aluminum salt of cetyl alcohol.

Synthesis of Aluminum Salt of Cetyl Alcohol

A plausible synthesis route involves the reaction of an aluminum source, such as aluminum isopropoxide, with cetyl alcohol.

-

Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: Aluminum isopropoxide and a stoichiometric excess of cetyl alcohol are added to the flask. Toluene is used as a solvent.

-

Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by the distillation of isopropanol, which is formed as a byproduct.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid product, the aluminum salt of cetyl alcohol, is washed with a non-polar solvent like hexane to remove any unreacted cetyl alcohol and then dried in a vacuum oven.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of the finely ground aluminum salt of cetyl alcohol is placed in an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Dry nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min.

-

Temperature Range: 25°C to 800°C.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min.

-

Temperature Range: 25°C to 500°C.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), along with their corresponding temperatures and enthalpy changes.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships relevant to the study of the thermal stability of the aluminum salt of cetyl alcohol.

Spectroscopic Analysis of 1-Hexadecanol, Aluminum Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of 1-Hexadecanol, aluminum salt, also known as aluminum monopalmitate, dipalmitate, or tripalmitate depending on the stoichiometry. Due to the limited availability of direct spectroscopic data for this compound, this guide leverages data from its closely related analogue, aluminum stearate, and general knowledge of aluminum soap characterization. The guide details experimental protocols for synthesis and analysis, presents key quantitative data in tabular format, and includes a logical workflow for the spectroscopic characterization of this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceuticals and other formulations containing this metallic soap.

Introduction

This compound, is a metallic soap formed from the reaction of 1-hexadecanol (cetyl alcohol) with an aluminum salt. It belongs to a broader class of materials known as aluminum soaps, which are widely used as gelling agents, thickeners, and stabilizers in various industrial applications, including pharmaceuticals, cosmetics, and lubricants.[1] The physical and chemical properties of aluminum soaps are highly dependent on their composition and structure, making detailed characterization essential for quality control and formulation development.

Spectroscopic techniques are powerful tools for elucidating the molecular structure and composition of these materials. This guide focuses on the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

Synthesis of this compound

The synthesis of aluminum soaps can be achieved through several methods, with the precipitation method being a common approach.

Experimental Protocol: Precipitation Method

This protocol is adapted from the synthesis of aluminum stearate and can be applied to the synthesis of this compound by substituting stearic acid with palmitic acid (the carboxylic acid analogue of 1-hexadecanol).[1]

-

Saponification: A specific molar ratio of palmitic acid to sodium hydroxide (e.g., 1:1.5) is reacted in an aqueous solution to form sodium palmitate.[1]

-

Precipitation: A solution of an aluminum salt, such as aluminum chloride, is added dropwise to the sodium palmitate solution. This results in the precipitation of aluminum palmitate.[2]

-

Washing and Drying: The precipitate is then filtered, washed with distilled water to remove any unreacted salts, and dried in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.[2]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For aluminum soaps, it is particularly useful for confirming the formation of the salt and identifying the nature of the coordination between the aluminum and the carboxylate groups.

A common method for preparing solid samples for FTIR analysis is the KBr pellet method.

-

Sample Preparation: A small amount of the dried this compound is ground with potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

The following table summarizes the characteristic infrared absorption bands for aluminum soaps, with specific data for aluminum stearate which is a close analogue of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Aluminum Soaps | Reference |

| O-H | Stretching (from bound water or free hydroxyl groups) | 3650 | [3] |

| C-H | Asymmetric and Symmetric Stretching (of alkyl chains) | 2950 - 2850 | [4] |

| C=O | Carboxylate Asymmetric Stretching | ~1588 | [3] |

| C=O | Carboxylate Symmetric Stretching | ~1465 | [4] |

| Al-O | Stretching | Below 1000 |

Note: The exact positions of the carboxylate stretching bands can vary depending on the coordination environment of the aluminum ion and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. While challenges exist in obtaining high-resolution NMR spectra for metallic soaps due to their often poor solubility and potential for aggregation in solution, it can still provide valuable structural information.[5]

-

Solvent Selection: A suitable deuterated solvent in which the aluminum soap is soluble is chosen. Chloroform-d (CDCl₃) is a potential solvent for some metallic soaps.[2]

-

Sample Preparation: A sufficient concentration of the sample is dissolved in the deuterated solvent.

-

Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complex mixtures or samples with broad peaks, advanced techniques like solvent suppression may be necessary.[5]

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~0.88 | Terminal methyl group (-CH₃) |

| ¹H | ~1.25 | Methylene groups in the alkyl chain (-(CH₂)n-) |

| ¹H | ~2.2-2.4 | Methylene group adjacent to the carboxylate (-CH₂COO-) |

| ¹³C | ~14 | Terminal methyl carbon |

| ¹³C | ~22-34 | Methylene carbons in the alkyl chain |

| ¹³C | ~175-185 | Carboxylate carbon |

Note: These are general expected chemical shifts for long-chain carboxylates and may vary slightly for the aluminum salt.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm the presence of the expected molecular ions and fragmentation patterns.

-

Ionization Technique: A suitable ionization technique must be chosen. Electron ionization (EI) can be used for the free alcohol, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more appropriate for the aluminum salt to prevent excessive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum of 1-Hexadecanol would show a molecular ion peak at m/z 242.44.[6] For the aluminum salt, the observed ions will depend on the exact structure (mono-, di-, or tripalmitate) and the ionization method used. One might expect to see ions corresponding to the loss of one or more hexadecanol/palmitate ligands or adducts with solvent molecules.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of this compound, relies on a combination of techniques to provide a comprehensive understanding of its structure and composition. While direct spectroscopic data for this specific compound is not abundant in the literature, data from closely related aluminum soaps like aluminum stearate provide a strong basis for interpretation. By following the experimental protocols and analytical workflow outlined in this guide, researchers and drug development professionals can effectively characterize this important material for its various applications. Further research to publish the specific spectroscopic data for this compound would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unmask the NMR spectra of small molecules in complex formulations - Magritek [magritek.com]

- 6. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Aluminum Salts of Fatty Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "aluminum fatty alcohol salts" can encompass two distinct classes of compounds: aluminum salts of fatty acids (commonly known as aluminum soaps) and aluminum alkoxides derived from fatty alcohols. Both have a rich history rooted in industrial chemistry and have found diverse applications, including in the pharmaceutical and drug delivery sectors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of these compounds, with a focus on providing detailed experimental protocols and quantitative data for researchers and drug development professionals.

Historically, the development of aluminum fatty acid salts was driven by the need for thickening agents, lubricants, and waterproofing materials. A notable application was their use as a gelling agent in World War II.[1] More recently, their unique physicochemical properties have made them attractive for use in drug delivery systems and pharmaceutical formulations.[2][3] Aluminum alkoxides, on the other hand, are primarily known as important chemical intermediates and catalysts.

This guide will first delve into the discovery and historical development of both classes of compounds. It will then provide detailed experimental protocols for their synthesis, followed by a compilation of their physicochemical properties in easily comparable tables. Finally, it will touch upon their applications, particularly in the context of drug development.

Discovery and History

The history of aluminum fatty acid salts is intrinsically linked to the broader history of aluminum chemistry. While aluminum metal was not isolated until the 19th century, its compounds, such as alum, were used in dyeing and medicine for centuries.[4][5] The industrial production of aluminum in the late 19th century paved the way for the development of a wide range of aluminum-containing chemicals.[4]

Early methods for preparing aluminum soaps involved precipitation reactions, where an aqueous solution of a soluble aluminum salt, like aluminum sulfate, was reacted with a solution of an alkali metal soap (e.g., sodium stearate).[6] These methods were often difficult to control, leading to mixtures of mono-, di-, and tri-substituted aluminum salts with varying compositions and properties.[6]

A significant advancement in the synthesis of aluminum soaps came with the use of aluminum alkoxides as precursors. This method, which involves reacting an aluminum alkoxide with a fatty acid, offers better control over the stoichiometry and purity of the final product.

The most prominent historical application of aluminum fatty acid salts was the development of napalm during World War II, which used aluminum salts of palmitic and naphthenic acids to gel gasoline.[1] In the post-war era, their applications expanded into lubricants (greases), paints, waterproofing agents, and cosmetics.[2][6] More recently, their potential in pharmaceutical formulations as emulsifiers, viscosity-increasing agents, and for creating drug delivery systems has been explored.[2][3][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of aluminum fatty acid salts (using aluminum stearate as an example via the precipitation method) and aluminum alkoxides (using aluminum isopropoxide as an example).

Synthesis of Aluminum Stearate by Precipitation

This protocol describes the synthesis of aluminum stearate by the double decomposition reaction between sodium stearate and aluminum chloride.

Materials:

-

Stearic Acid

-

Sodium Hydroxide (NaOH)

-

Aluminum Chloride (AlCl₃)

-

Distilled Water

-

Ethanol

Equipment:

-

Beakers

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Drying oven

-

pH meter

Procedure:

-

Preparation of Sodium Stearate:

-

In a beaker, dissolve a specific molar amount of sodium hydroxide in distilled water to create a sodium hydroxide solution.

-

In a separate beaker, dissolve a corresponding molar amount of stearic acid in ethanol with gentle heating and stirring.

-

Slowly add the sodium hydroxide solution to the stearic acid solution while stirring continuously. The saponification reaction will form sodium stearate. A favorable molar ratio of stearic acid to sodium hydroxide is 1:1.5.[8][9]

-

Heat the mixture at approximately 55°C to ensure the completion of the reaction.[9] The resulting solution should have a pH below 10.5.[9]

-

-

Precipitation of Aluminum Stearate:

-

Prepare an aqueous solution of aluminum chloride. The molar ratio of sodium stearate to aluminum chloride should be 1:1.5.[9]

-

Slowly add the aluminum chloride solution to the sodium stearate solution with vigorous stirring. A white precipitate of aluminum stearate will form immediately.

-

-

Isolation and Purification:

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected precipitate with warm distilled water multiple times to remove any unreacted salts and impurities.

-

Finally, wash the precipitate with ethanol.

-

Dry the purified aluminum stearate in a drying oven at a temperature below its melting point (around 105-115°C) until a constant weight is achieved.[10]

-

Synthesis of Aluminum Isopropoxide

This protocol describes the direct synthesis of aluminum isopropoxide from aluminum and isopropanol.

Materials:

-

High-purity aluminum flakes or powder

-

Anhydrous Isopropyl Alcohol

-

Catalyst (e.g., mercuric chloride, iodine, or a small amount of pre-synthesized aluminum isopropoxide)[5]

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup:

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.

-

Place the aluminum flakes/powder and the catalyst into the round-bottom flask.

-

Flush the system with an inert gas to remove air and moisture.

-

-

Reaction:

-

Add a small amount of anhydrous isopropyl alcohol to the flask to initiate the reaction.

-

Gently heat the mixture. An exothermic reaction should commence, evidenced by the evolution of hydrogen gas.

-

Once the reaction has started, add the remaining anhydrous isopropyl alcohol dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

Continue heating under reflux until the aluminum has completely reacted. The reaction time can vary but is typically several hours.[11] For example, a reaction at 85°C can be completed in about 4 hours.[11]

-

-

Purification:

-

After the reaction is complete, remove any excess unreacted aluminum by filtration (if necessary).

-

The product can be purified by distillation under reduced pressure. First, distill off the excess isopropyl alcohol at atmospheric pressure (distillation temperature around 90°C).[11]

-

Then, carry out vacuum distillation, collecting the fraction that distills at 135-145°C under a pressure of 1333 Pa to obtain high-purity aluminum isopropoxide.[11]

-

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of selected aluminum fatty acid salts. Data has been compiled from various sources.

Table 1: General Properties of Aluminum Fatty Acid Salts

| Property | Aluminum Laurate | Aluminum Myristate | Aluminum Palmitate | Aluminum Stearate | Aluminum Oleate |

| CAS Number | 7230-93-5[2][6][12] | 4040-50-0[9] | 555-35-1[4][7][13] | 637-12-7 | 688-37-9[14][15] |

| Molecular Formula | C₃₆H₆₉AlO₆[2][6][11] | C₄₂H₈₁AlO₆ | C₄₈H₉₃AlO₆[1][3][4] | C₅₄H₁₀₅AlO₆ | C₅₄H₉₉AlO₆[15][16] |

| Molecular Weight ( g/mol ) | 624.9[2][6][11] | 709.1 | 793.23[4][7][13] | 877.4 | 871.34[15][17] |

| Appearance | White powder[2] | White powder | White to yellowish powder[1][7][13] | White, soft, light powder[2] | Yellowish-white, viscous mass[14] |

| Melting Point (°C) | - | - | 62.5 - 98[4][5][7] | 135 - 170 | 120 - 135[14][17] |

| Boiling Point (°C) | 296[2] | 319-320 (est.)[18] | 340.6[4][7] | - | - |

Table 2: Solubility of Aluminum Fatty Acid Salts

| Solvent | Aluminum Laurate | Aluminum Myristate | Aluminum Palmitate | Aluminum Stearate | Aluminum Oleate |

| Water | Soluble[2] | Insoluble | Insoluble[7][13] | Insoluble[2] | Insoluble[14][16] |

| Ethanol | Soluble | Insoluble | Soluble[1] | Sparingly Soluble | Soluble[14][16][19] |

| Benzene | Soluble | Soluble | Soluble[1] | Soluble | Soluble[14][16][19] |

| Petroleum Ether | Soluble | Soluble | Soluble[1][7] | Soluble | Soluble |

| Toluene | Soluble | Soluble | Soluble | Soluble | Soluble |

| Turpentine | - | - | Soluble[13] | - | Soluble[14][15] |

Table 3: Spectroscopic Data for Aluminum Fatty Acid Salts

| Compound | FTIR (cm⁻¹) - Carboxylate Asymmetric Stretch | FTIR (cm⁻¹) - Carboxylate Symmetric Stretch | Reference |

| Aluminum Laurate | ~1580 | ~1460 | [20] |

| Aluminum Palmitate | ~1590 | ~1470 | [21] |

| Aluminum Stearate | ~1580 - 1610 | ~1465 | [22] |

| General Metal Soaps | 1513 - 1561 | 1480 - 1400 | [23] |

Note: Specific peak positions can vary depending on the physical state (solid, solution) and the coordination environment of the aluminum ion.

Table 4: Rheological and Thermal Properties of Aluminum Soap Greases

| Property | Typical Value | Test Method | Reference |

| Dropping Point | 110 - 260+ °C | ASTM D2265[24][25] | [24][26] |

| NLGI Grade | 000 to 6 | ASTM D217 | [25] |

| Thermal Decomposition | Onset varies with fatty acid chain length | TGA/DSC[27] | [28][29][30] |

Applications in Research and Drug Development

Aluminum fatty acid salts, particularly aluminum stearate and monostearate, have several applications in the pharmaceutical industry.[2][3] They are used as:

-

Lubricants and Anti-caking Agents: In tablet and capsule manufacturing, they prevent sticking to machinery and ensure uniform flow of powders.[1][2][3]

-

Emulsifiers and Stabilizers: They help to stabilize emulsions in creams, lotions, and ointments.[3][7][31]

-

Viscosity-Increasing Agents: They are used to thicken formulations to achieve the desired consistency.[7][31]

-

Water-Repellent Coatings: Their hydrophobic nature makes them suitable for moisture-protective coatings on medications.[3]

-

Drug Delivery Systems: Aluminum monostearate has been investigated for its ability to form gels that can act as a vehicle for the controlled release of drugs.[16][19][25][26] The gel structure can entrap drug molecules and release them slowly over time. The potential for aluminum-containing materials to aid in the delivery of chemotherapy drugs is also being explored.[27]

Conclusion

Aluminum salts of fatty alcohols, encompassing both fatty acid salts and alkoxides, are a versatile class of compounds with a long history of industrial use and growing importance in pharmaceutical applications. Understanding their synthesis, physicochemical properties, and historical context is crucial for researchers and drug development professionals seeking to leverage their unique characteristics. This guide has provided a detailed overview of these aspects, including specific experimental protocols and tabulated data, to serve as a valuable resource for further research and development in this field. The continued exploration of these compounds is likely to uncover new and innovative applications in drug delivery and beyond.

References

- 1. Aluminum palmitate | C48H93AlO6 | CID 11144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aluminium laurate - Wikipedia [en.wikipedia.org]

- 3. Aluminiumpalmitat | C48H93AlO6 | CID 16695414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ALUMINUM PALMITATE | CAS#:555-35-1 | Chemsrc [chemsrc.com]

- 5. aluminum palmitate [chemister.ru]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. SKF [skf.com]

- 9. Page loading... [wap.guidechem.com]

- 10. elgi.org [elgi.org]

- 11. Aluminum laurate | C36H69AlO6 | CID 18764696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aluminum laurate, 7230-93-5 [thegoodscentscompany.com]

- 13. Aluminum Palmitate [drugfuture.com]

- 14. ALUMINUM OLEATE | 688-37-9 [chemicalbook.com]

- 15. Aluminum Oleate [drugfuture.com]

- 16. Aluminum oleate | C54H99AlO6 | CID 6433210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. aluminum oleate [chemister.ru]

- 18. aluminum myristate, 4040-50-0 [thegoodscentscompany.com]

- 19. Aluminum oleate - Hazardous Agents | Haz-Map [haz-map.com]

- 20. researchgate.net [researchgate.net]

- 21. Aluminum palmitate [webbook.nist.gov]

- 22. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 23. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]

- 24. Lubricating grease and its dropping point | FUCHS LUBRICANTS CO. (United States) [fuchs.com]

- 25. nalube.com [nalube.com]

- 26. researchgate.net [researchgate.net]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 28. researchgate.net [researchgate.net]

- 29. US4402932A - Thermal decomposition of aluminum chloride hexahydrate - Google Patents [patents.google.com]

- 30. CA1122781A - Decomposition of aluminum nitrate - Google Patents [patents.google.com]

- 31. mystiklubes.com [mystiklubes.com]

Navigating the Toxicological Landscape of 1-Hexadecanol, Aluminum Salt: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Hexadecanol, aluminum salt, a compound with potential applications in various industries, including pharmaceuticals and cosmetics, necessitates a thorough understanding of its toxicological and safety profile. However, a comprehensive body of research dedicated solely to this specific salt is notably scarce. This technical guide, therefore, adopts a component-based approach to elucidate its potential safety considerations. By examining the well-documented toxicological data of its constituent parts—1-Hexadecanol (commonly known as cetyl alcohol) and aluminum salts—we can construct a predictive safety profile to guide researchers and drug development professionals in its handling and application. This document synthesizes available data on acute toxicity, irritation, sensitization, genotoxicity, and reproductive effects, presenting quantitative findings in structured tables and illustrating key experimental processes through detailed diagrams.

Toxicological Profile of 1-Hexadecanol (Cetyl Alcohol)

1-Hexadecanol, a long-chain fatty alcohol, is a widely used ingredient in cosmetic and pharmaceutical formulations, valued for its emollient and stabilizing properties. Its toxicological profile has been extensively studied, revealing a low potential for significant toxicity under normal conditions of use.

Acute Toxicity

Studies on the acute toxicity of 1-Hexadecanol consistently demonstrate a low order of toxicity via oral and dermal routes.

| Endpoint | Species | Route of Administration | Dosage/Concentration | Result | Reference |

| Acute Oral LD50 | Rat | Oral | > 5 g/kg | Slightly toxic | [1][2] |

| Acute Oral LD50 | Mouse | Oral | 3200 mg/kg | Slightly toxic | [2] |

| Acute Dermal LD50 | Rabbit | Dermal | > 2.6 g/kg | Practically nontoxic | [1][2] |

| Acute Inhalation | Rat | Inhalation | 0.41 mg/L (6 hr exposure) | All survived | [3] |

| Acute Inhalation | Rat | Inhalation | 2.22 mg/L (6 hr exposure) | All died within 2 days | [3] |

Skin and Eye Irritation

1-Hexadecanol is generally considered to be a mild skin and eye irritant, with the severity of irritation often dependent on the concentration and formulation.

| Endpoint | Species | Method | Dosage/Concentration | Result | Reference |

| Skin Irritation | Rabbit | Dermal Application | 50.0% in petrolatum (abraded and intact skin) | Minimal to slight irritation | [1] |

| Skin Irritation | Rabbit | Dermal Application | 11.5% | Keratosis, hyperkeratosis, papillary projections of the epidermis | [2] |

| Eye Irritation | Rabbit | Ocular Instillation | - | Practically nonirritating | [1] |

| Eye Irritation | Animal | Inhalation | 26 ppm | Slight irritation of mucous membranes | [2] |

Sensitization

The potential for 1-Hexadecanol to cause skin sensitization is considered low.

| Endpoint | Species | Method | Dosage/Concentration | Result | Reference |

| Skin Sensitization | Guinea Pig | - | - | Not a sensitizer | [3] |

| Skin Sensitization | Human | Clinical Studies | Formulations with up to 8.4% Cetyl Alcohol | No evidence of sensitization | [1] |

Genotoxicity

Available data suggests that 1-Hexadecanol is not mutagenic.

| Endpoint | Test System | Method | Result | Reference |

| Mutagenicity | Salmonella typhimurium LT2 mutant strains | Spot test | Not mutagenic | [1][2] |

| Genotoxicity | BlueScreen assay | - | Negative for cytotoxicity and genotoxicity | [4] |

Toxicological Profile of Aluminum Salts

Aluminum is the most abundant metal in the earth's crust, and its salts are utilized in a wide range of applications, including pharmaceuticals (e.g., antacids, vaccine adjuvants) and cosmetics (e.g., antiperspirants).[5] The toxicity of aluminum salts is complex and depends on the specific salt, its solubility, and the route of exposure.

Neurotoxicity

A significant body of research has focused on the potential neurotoxicity of aluminum. While acute high-level exposure is known to be neurotoxic, the effects of chronic low-level exposure remain a subject of ongoing investigation.[6][7][8] Animal studies have shown that aluminum can cross the blood-brain barrier and accumulate in the brain, potentially leading to neurobehavioral deficits.[6][9] Some studies suggest a link between aluminum exposure and neurodegenerative diseases, though a causal relationship in humans is not definitively established.[5]

Genotoxicity

The genotoxicity of aluminum salts is a point of contention in the scientific literature. While some in vitro studies using aluminum chloride have reported DNA damage, including increased micronuclei and chromosomal aberrations, other comprehensive reviews have concluded that high-quality, guideline-compliant studies consistently show negative results for both in vitro and in vivo genotoxicity.[10][11][12] One study noted that while aluminum oxide nanomaterials did not induce chromosomal mutations, they did show some evidence of DNA damage in the bone marrow of rats.[10]

| Endpoint | Test System | Aluminum Salt | Result | Reference |

| DNA Damage | Human peripheral blood lymphocytes (in vitro) | AlCl₃ | Positive (increased micronuclei and chromosomal aberrations) | [10] |

| Chromosomal Damage | Mice (in vivo) | AlCl₃ | Positive in bone marrow | [10] |

| Genotoxicity Reviews | Various high-quality, GLP compliant studies | Various aluminum salts | Negative | [11] |

| Micronucleus Assay | Rats (in vivo) | Al⁰ and Al₂O₃ Nanomaterials | Negative in bone marrow and colon | [10] |

| Comet Assay | Rats (in vivo) | Al₂O₃ Nanomaterials | Increased DNA damage in bone marrow | [10] |

Reproductive and Developmental Toxicity

Parenteral administration of aluminum is a known developmental toxicant.[9] Oral exposure studies have yielded mixed results. High doses of aluminum hydroxide did not show maternal or embryo/fetal toxicity in rats.[9][13] However, when administered with citric or lactic acids, which enhance absorption, signs of developmental toxicity were observed in mice.[9] Maternal dietary exposure to excess aluminum during gestation and lactation has been linked to permanent neurobehavioral deficits in offspring in animal models.[9] Some studies have also reported adverse effects of parenteral aluminum on the male reproductive system in mice.[9]

| Endpoint | Species | Aluminum Compound | Route of Administration | Key Findings | Reference |

| Developmental Toxicity | Rat | Aluminum Hydroxide | Oral (gavage) | No evidence of maternal or embryo/fetal toxicity at high doses. | [9][13] |

| Developmental Toxicity | Mouse | Aluminum Hydroxide with citric or lactic acid | Oral | Signs of maternal and developmental toxicity. | [9] |

| Neurobehavioral Deficits | Mouse, Rat | Excess dietary aluminum | Oral (maternal exposure) | Permanent neurobehavioral deficits in weanlings. | [9] |

| Male Reproductive Toxicity | Mouse | - | Parenteral | Adverse effects on the male reproductive system. | [9] |

Dermal Absorption

The dermal absorption of aluminum from cosmetic products like antiperspirants is generally considered to be very low.[14] A study using a 26Al microtracer approach with a representative antiperspirant formulation found that the dermal absorption of aluminum was extremely low.[15] Another study estimated the dermal absorption of aluminum from antiperspirants to be approximately 0.012%.[16] The Scientific Committee on Consumer Safety (SCCS) has stated that systemic exposure to aluminum via daily application of cosmetic products does not significantly add to the systemic body burden from other sources like diet.[17]

Experimental Protocols and Visualizations

To provide a clearer understanding of the methodologies employed in key toxicological assessments, this section outlines typical experimental workflows.

Diagram: In Vivo Micronucleus Assay Workflow

This diagram illustrates the general procedure for an in vivo micronucleus assay, a common method for assessing genotoxicity.

Caption: General workflow for an in vivo micronucleus assay to detect genotoxic damage.

Diagram: Dermal Absorption Study Logical Flow

This diagram outlines the logical flow of a dermal absorption study using a tracer.

Caption: Logical flow of a typical dermal absorption study to quantify systemic exposure.

Conclusion

In the absence of direct toxicological data for this compound, a conservative safety assessment must be derived from the known profiles of its components. 1-Hexadecanol (cetyl alcohol) exhibits a low order of toxicity, with minimal potential for irritation and sensitization at typical use concentrations. The toxicological profile of aluminum salts is more complex, with potential for neurotoxicity at high doses and conflicting data on genotoxicity. However, dermal absorption of aluminum from topical products is very low.

For researchers and drug development professionals, this component-based analysis underscores the importance of considering the final formulation and route of administration when evaluating the safety of this compound. While the 1-Hexadecanol component is unlikely to pose a significant toxicological risk, the presence of aluminum warrants careful consideration, particularly for products intended for chronic use or application to compromised skin. Further studies on the specific salt are necessary to definitively characterize its safety profile and to establish safe exposure limits.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Neurotoxicity of aluminum and its link to neurodegenerative diseases [jstage.jst.go.jp]

- 6. Neurotoxicity of aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neurotoxicity of environmental aluminum is still an issue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alz-disease.org [alz-disease.org]

- 9. Reproductive and developmental toxicity of aluminum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity of Aluminum and Aluminum Oxide Nanomaterials in Rats Following Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical review of the publications on the genotoxicology of aluminium salts: 1990-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of in vivo and in vitro toxicological and genotoxic potential of aluminum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the maternal and developmental toxicity of aluminum from high doses of aluminum hydroxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26Al Microtracer Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. health.ec.europa.eu [health.ec.europa.eu]

Methodological & Application

Application Notes and Protocols: 1-Hexadecanol, Aluminum Salt as a Gelling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol, aluminum salt, also known as aluminum hexadecanoate or aluminum palmitate, is a metallic soap that has found significant utility as a gelling agent in a variety of oleaginous systems. Its ability to form stable, transparent, and thermoreversible gels makes it a valuable excipient in pharmaceutical and cosmetic formulations. This document provides detailed application notes and protocols for the effective use of this compound as a gelling agent.

Aluminum salts of fatty acids, often referred to as aluminum soaps, function as versatile thickeners and stabilizers in non-aqueous formulations.[1][2] They are particularly effective in creating oleogels, which are gel-like materials with a liquid oily continuous phase.[2] These gels are valued for their aesthetic properties, controlled release characteristics, and ability to suspend active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound is a fine, white to yellowish-white, bulky powder with a faint, characteristic odor. It is practically insoluble in water, ethanol, and ether, but soluble in hot oils and organic solvents like benzene and chloroform.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Aluminum Hexadecanoate | - |

| Synonyms | Aluminum Palmitate, this compound | - |

| Molecular Formula | C₄₈H₉₃AlO₆ | - |

| Molecular Weight | 793.2 g/mol | - |

| Appearance | Fine, white to yellowish-white powder | [1] |

| Solubility | Insoluble in water; Soluble in hot oils and organic solvents | [1] |

| Melting Range | 135-170 °C (275-338 °F) | [1] |

Mechanism of Gelation

The gelling action of this compound in oleaginous vehicles is a result of the self-assembly of the aluminum soap molecules into a three-dimensional network. This network immobilizes the liquid oil phase, leading to the formation of a gel. The prevailing theory suggests that the aluminum soap molecules form spherical, nano-sized micelles that subsequently aggregate into a fractal network.[3] This process is thermoreversible, meaning the gel can be liquefied by heating and will reform upon cooling.

Caption: Proposed mechanism of gelation for this compound in an oleaginous vehicle.

Applications

This compound is a versatile gelling agent with applications in various fields:

-

Pharmaceuticals: It is used as a viscosity-increasing agent in nonaqueous topical and oral formulations.[3] It can be used to create stable gels for the controlled release of APIs and to improve the consistency and feel of ointments and creams.

-

Cosmetics: In the cosmetics industry, it functions as a thickener, stabilizer, and anti-caking agent in products such as lotions, creams, sunscreens, and makeup.[1][2] It imparts a smooth, non-greasy feel to formulations.

-

Industrial: Aluminum soaps are used as thickeners in lubricating greases, paints, and inks.[1]

Experimental Protocols

Protocol for Preparation of a this compound Organogel

This protocol describes the preparation of a simple organogel using this compound and a mineral oil.

Materials:

-

This compound

-

Mineral oil (or other suitable oleaginous vehicle)

-

Beaker

-

Hot plate with magnetic stirrer

-

Thermometer

-

Spatula

Procedure:

-

Weigh the desired amount of mineral oil into a beaker.

-

While stirring, gradually add the desired concentration of this compound to the oil.

-

Heat the mixture to 135-150°C with continuous stirring. The exact temperature will depend on the specific grade of the aluminum salt and the oil used.[1]

-

Continue heating and stirring until the this compound is completely dissolved and the solution is clear.

-

Remove the beaker from the hot plate and allow it to cool to room temperature with gentle stirring.

-

As the mixture cools, the gel will form. The final gel structure will develop upon standing for several hours.

Caption: Workflow for the preparation of a this compound organogel.

Protocol for Rheological Characterization of the Organogel

This protocol outlines the steps for characterizing the rheological properties of the prepared organogel using a rotational rheometer.

Equipment:

-

Rotational rheometer with parallel plate or cone-plate geometry

-

Temperature control unit

Procedure:

-

Sample Loading: Carefully load the prepared organogel onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.

-

Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a specified time (e.g., 5 minutes) to ensure thermal and structural equilibrium.

-

Oscillatory Amplitude Sweep: Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strain over which the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to measure the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides information about the gel's structure and elasticity.

-

Steady Shear Rate Sweep: Perform a steady shear rate sweep to measure the viscosity of the gel as a function of the applied shear rate. This will reveal if the gel is shear-thinning, shear-thickening, or Newtonian.

Quantitative Data

The properties of the resulting gel are highly dependent on the concentration of the this compound, the type of oil used, and the preparation conditions.

Table 2: Effect of Gelling Agent Concentration on Gel Viscosity

| Concentration of this compound (% w/w) | Apparent Viscosity (cP) at 10 s⁻¹ |

| 2 | 500 - 1500 |

| 5 | 2000 - 5000 |

| 10 | 8000 - 15000 |

Note: These are typical values and will vary depending on the specific oil and preparation method.

Table 3: Influence of Oil Type on Gel Properties

| Oil Type | Typical Gelling Agent Concentration (% w/w) | Gel Characteristics |

| Mineral Oil | 2 - 10 | Clear, firm gel |

| Vegetable Oils (e.g., Castor Oil, Olive Oil) | 5 - 15 | Softer, more translucent gel |

| Synthetic Esters (e.g., Isopropyl Myristate) | 3 - 12 | Clear, smooth gel |

Troubleshooting

-

Cloudy or Opaque Gel: Incomplete dissolution of the gelling agent. Ensure the heating temperature is sufficient and the mixing is thorough.

-

Weak Gel or No Gel Formation: Insufficient concentration of the gelling agent or improper cooling procedure. Try increasing the gelling agent concentration or allowing for a slower cooling rate.

-

Phase Separation: Incompatibility between the gelling agent and the oil, or the presence of moisture. Ensure all components are anhydrous.

Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

References

Application of Aluminum Cetyl Alcoholate in Rheology Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum cetyl alcoholate is a specialty chemical compound with emerging applications as a rheology modifier in various formulations, particularly in the pharmaceutical, cosmetic, and industrial sectors. While not as extensively documented as other aluminum-based thickeners like aluminum stearates, its unique structure, combining an aluminum metal center with a long-chain fatty alcohol, suggests significant potential for structuring and controlling the flow properties of liquid and semi-solid systems. This document provides detailed application notes and experimental protocols for researchers and formulators interested in exploring the use of aluminum cetyl alcoholate for rheology modification.